(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide
Description
(Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide is a complex organic compound characterized by its unique molecular structure, which includes a naphthalene ring, a nitro group, and an acetohydrazide moiety
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(Z)-(2-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-15-9-5-8-14-6-1-3-10-17(14)15)21-20-13-16-7-2-4-11-18(16)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZFAQFTCCRJB-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Knoevenagel condensation reaction, which involves the reaction of naphthalen-1-yl acetic acid with 2-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated naphthalenes, nitro-substituted naphthalenes.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives, which are used in organic synthesis and material science.
Biology: The compound's derivatives can be used as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules, while the naphthalene ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound shares the naphthalene ring structure but has different substituents, leading to distinct chemical properties and applications.
2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one:
Uniqueness: (Z)-2-(naphthalen-1-yl)-N'-(2-nitrobenzylidene)acetohydrazide stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
